molecular formula C8H6BrFN2 B13972849 6-bromo-3-fluoro-1-methyl-1H-indazole

6-bromo-3-fluoro-1-methyl-1H-indazole

Cat. No.: B13972849
M. Wt: 229.05 g/mol
InChI Key: IQUINJIKGNDCFZ-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-fluoro-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of substituted benzylidenehydrazines. For instance, starting with 2-fluorobenzaldehyde and hydrazine, the intermediate benzylidenehydrazine undergoes cyclization to form the indazole ring . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

6-Bromo-3-fluoro-1-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-fluoro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, leading to modulation of their activity. The compound can inhibit or activate various enzymes and receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-methyl-1H-indazole: Similar in structure but lacks the fluorine atom.

    6-Bromo-4-fluoro-1H-indazole-3-carboxylate: Contains a carboxylate group instead of a methyl group.

    6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole: Contains an additional iodine atom.

Uniqueness

6-Bromo-3-fluoro-1-methyl-1H-indazole is unique due to the specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for various applications in research and industry.

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

6-bromo-3-fluoro-1-methylindazole

InChI

InChI=1S/C8H6BrFN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3

InChI Key

IQUINJIKGNDCFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)F

Origin of Product

United States

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